-tert-Butylbenzenesulfonyl chloride (4-TBSCl) is a chemical reagent used in organic synthesis, particularly for the introduction of a "4-tert-butylbenzenesulfonyl" group (also known as a tosyl group) onto organic molecules. This functional group can be useful in various ways, such as:
4-tert-Butylbenzenesulfonyl chloride is an organic compound with the molecular formula C₁₀H₁₃ClO₂S. It features a sulfonyl chloride functional group attached to a tert-butyl-substituted benzene ring. This compound appears as a white to cream crystalline powder and has a melting point range of 78.0-85.0 °C . It is known for its reactivity, particularly in nucleophilic substitution reactions, where it acts as a sulfonylating agent.
4-tert-Butylbenzenesulfonyl chloride is a corrosive compound that can cause severe skin burns and eye damage. It is also a lachrymator (causes tearing) and can irritate the respiratory tract upon inhalation [].
Several methods exist for synthesizing 4-tert-Butylbenzenesulfonyl chloride:
4-tert-Butylbenzenesulfonyl chloride finds applications in various fields:
Research on interaction studies involving 4-tert-Butylbenzenesulfonyl chloride mainly focuses on its reactivity with nucleophiles and its role in forming more complex structures. The compound's ability to react with various amines and alcohols has been explored to understand its potential in synthesizing biologically active molecules.
Several compounds exhibit structural or functional similarities to 4-tert-Butylbenzenesulfonyl chloride. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzenesulfonyl chloride | Simple benzene ring with sulfonyl group | More reactive due to absence of tert-butyl group |
| 4-Methylbenzenesulfonyl chloride | Methyl substituent instead of tert-butyl | Slightly different sterics affecting reactivity |
| 4-Fluorobenzenesulfonyl chloride | Fluorine substituent | Increased electrophilicity compared to tert-butyl |
| 4-Chlorobenzenesulfonyl chloride | Chlorine substituent | Higher toxicity and different chemical behavior |
Chlorosulfonation involves reacting 4-tert-butylbenzene with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, yielding the sulfonic acid intermediate, which is subsequently treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride.
Reaction Conditions:
Limitations:
Direct treatment of 4-tert-butylbenzenesulfonic acid with excess SOCl₂ in DCM achieves near-quantitative conversion to the sulfonyl chloride.
Typical Protocol:
Advantages:
In alternative protocols, CCl₄ serves as both solvent and chlorinating agent in the presence of FeCl₃. This method avoids SOCl₂ but requires careful handling due to CCl₄’s toxicity.
Key Parameters:
Recent advances employ continuous stirred-tank reactors (CSTRs) for enhanced safety and efficiency. A two-stage CSTR system with automated feedback control achieves 99% conversion in 60 minutes.
Process Metrics:
| Parameter | Value |
|---|---|
| Residence time | 60 min per CSTR |
| Space-time yield | 6.7 kg L⁻¹ h⁻¹ |
| Purity | >98% |
Automation mitigates risks associated with exothermic reactions. Gravimetric monitoring and real-time adjustments optimize reagent stoichiometry and temperature.
Byproducts like HCl and unreacted SOCl₂ are neutralized with NaOH scrubbers. Sulfur-containing residues are treated with oxidizing agents to form non-hazardous sulfates.
1,3-Dichloro-5,5-dimethylhydantoin (DCH) enables oxidative chlorination of disulfides or thiols to sulfonyl chlorides. This method avoids corrosive reagents and achieves high yields (80–90%) in flow reactors.
Reaction Mechanism:
4-tert-Butylbenzenediazonium salts, generated from aniline derivatives, react with SO₂ under Cu(I) catalysis to form sulfonyl chlorides.
Conditions:
Corrosive